molecular formula C22H20F2N4O2S B15281345 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15281345
M. Wt: 442.5 g/mol
InChI Key: TYISPQCIVNMARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 2,4-difluorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The N-substituent is a branched alkyl chain containing a cyano group (1-cyano-1,2-dimethylpropyl), which may enhance electron-withdrawing effects and metabolic stability.

Properties

Molecular Formula

C22H20F2N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H20F2N4O2S/c1-13(2)22(3,12-25)27-19(29)11-31-21-26-17-7-5-4-6-15(17)20(30)28(21)18-9-8-14(23)10-16(18)24/h4-10,13H,11H2,1-3H3,(H,27,29)

InChI Key

TYISPQCIVNMARB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable isocyanate or carbodiimide.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-cyano-3-methylbutan-2-ylamine to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the difluorophenyl group.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with several acetamide-based analogs, differing primarily in substituents on the aryl rings and N-terminal groups. Below is a comparative analysis:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Core Structure Aryl Substituents N-Substituent Notable Features References
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 2,4-Difluorophenyl 1-Cyano-1,2-dimethylpropyl High lipophilicity (fluorine), potential enhanced metabolic stability (cyano). N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Simple acetamide 3,4-Dichlorophenyl 1,3-Thiazol-2-yl Structural mimic of benzylpenicillin; used as ligand in coordination chemistry.
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone 2,4-Dichlorophenyl (2,4-Dichlorophenyl)methyl Anticonvulsant activity; synthesized via oxidative coupling.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone 4-Chlorophenyl 4-Sulfamoylphenyl Sulfamoyl group may enhance solubility and target affinity.

Physicochemical Properties

  • Crystal Packing: notes that dichlorophenyl-thiazolyl acetamides exhibit twisted aryl-thiazol dihedral angles (~61.8°), influencing solubility and crystallization. The target’s branched N-substituent may further disrupt packing, enhancing amorphous character .

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H18Cl2N2O2C_{15}H_{18}Cl_2N_2O_2 and its IUPAC name. The structure includes a cyano group, a dimethylpropyl moiety, and a quinazoline derivative, which are known to contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds related to this structure exhibit significant antitumor properties. For instance, a related compound was tested against various human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture models. The results demonstrated that the compound showed higher cytotoxicity in 2D assays compared to 3D assays, indicating its potential as an effective antitumor agent.

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Not specifiedNot specified

These findings suggest that the compound may inhibit tumor cell proliferation effectively while maintaining lower toxicity levels in natural conditions .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicated that related compounds inhibited the growth of E. coli and S. aureus, which are common pathogens in clinical settings. The specific mechanisms of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

The proposed mechanism for the antitumor activity involves binding to DNA and inhibiting tubulin polymerization, which is crucial for cell division. This binding occurs predominantly within the minor groove of AT-DNA, suggesting that structural modifications in the compound could enhance its efficacy against tumor cells .

Case Studies

  • Study on Lung Cancer Cells : A study conducted using MTS cytotoxicity assays demonstrated that the compound effectively reduced cell viability in lung cancer cell lines, with specific attention to dose-dependent responses.
  • Antimicrobial Testing : In vitro tests against E. coli and S. aureus showed significant inhibition at concentrations comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Q & A

Basic: What synthetic routes are recommended for preparing N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core. A common approach includes:

  • Step 1: Condensation of 2,4-difluorophenyl-substituted precursors with glycine derivatives to form the dihydroquinazolin-4-one scaffold. Hydrogen peroxide oxidation may be used to introduce the oxo group (analogous to methods in ) .
  • Step 2: Thiolation at the 2-position of the quinazolinone using thiourea or Lawesson’s reagent to introduce the sulfanyl group.
  • Step 3: Coupling with N-(1-cyano-1,2-dimethylpropyl)-2-chloroacetamide via nucleophilic substitution under inert conditions (e.g., DMF, K₂CO₃, 60–80°C).
    Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product.

Advanced: How can reaction conditions be optimized to improve yield and purity during the sulfanyl-acetamide coupling step?

Answer:
Critical parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfanyl group.
  • Catalysis: Use catalytic KI or tetrabutylammonium bromide (TBAB) to accelerate SN2 reactions.
  • Workup: Quench with ice-water to precipitate crude product, followed by recrystallization (ethanol/water) for improved purity .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Verify substituent integration (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, cyano group absence in ¹H NMR).
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1680 cm⁻¹) and cyano (C≡N, ~2240 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ for C₂₃H₂₀F₂N₄O₂S).

Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic rotational isomerism in the acetamide moiety?

Answer:

  • Variable Temperature NMR (VT-NMR): Perform experiments at 25–80°C to coalesce split peaks and identify rotational barriers.
  • DFT Calculations: Model energy barriers for amide bond rotation to correlate with experimental data.
  • 2D NMR (NOESY, HSQC): Assign spatial correlations to distinguish between conformational isomers.

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antiviral Activity: Test in cytopathic effect (CPE) reduction assays against RNA viruses (e.g., influenza, SARS-CoV-2).
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize the quinazolinone core?

Answer:

  • Substituent Variation: Synthesize analogs with modified difluorophenyl groups (e.g., 3-Cl, 4-OMe) to assess electronic effects .
  • Scaffold Hopping: Replace the quinazolinone with thieno[3,2-d]pyrimidinone to evaluate ring expansion effects.
  • Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical interactions with target proteins (e.g., ATP-binding pockets).

Advanced: How can conflicting IC₅₀ values in cytotoxicity assays across labs be addressed?

Answer:

  • Standardized Protocols: Align assay conditions (e.g., cell passage number, serum concentration, incubation time).
  • Reference Controls: Include known inhibitors (e.g., doxorubicin) in each experiment to normalize inter-lab variability.
  • Dose-Response Validation: Perform triplicate runs with 8–10 concentration points to improve curve fitting accuracy.

Basic: What purification strategies are effective for removing by-products from the final coupling step?

Answer:

  • Flash Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted starting materials.
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals .
  • HPLC Prep: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for challenging separations.

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2h) and monitor degradation via HPLC.
  • Plasma Stability Studies: Analyze compound integrity in human plasma (37°C, 24h) using LC-MS/MS.
  • Light/Heat Stress Testing: Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways.

Advanced: How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Molecular Docking: Use Schrödinger Suite or MOE to dock the compound into CYP3A4/2D6 active sites, focusing on heme coordination and hydrophobic contacts.
  • MD Simulations: Run 100-ns trajectories to assess binding stability and identify key residues (e.g., Phe304, Arg105).
  • Metabolite Prediction: Apply software like MetaSite to forecast oxidation sites (e.g., difluorophenyl ring hydroxylation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.